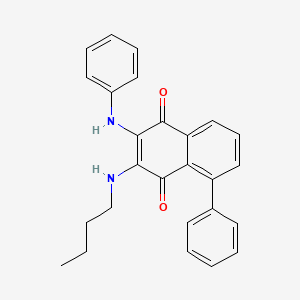
8-Phenyloct-5-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Phenyloct-5-enal is an organic compound with the molecular formula C14H18O. It consists of a phenyl group attached to an octenal chain, specifically at the 8th position, with a double bond at the 5th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyloct-5-enal can be achieved through several methods. One common approach involves the reaction of a phenyl-substituted alkene with an appropriate aldehyde under controlled conditions. For instance, the preparation and cyclisation of trans-8-phenyloct-5-enoic acid can be a precursor step . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process may also involve purification steps such as distillation or chromatography to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
8-Phenyloct-5-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The double bond and aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: 8-Phenyloct-5-enoic acid.
Reduction: 8-Phenyloct-5-enol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
8-Phenyloct-5-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties
Mecanismo De Acción
The mechanism of action of 8-Phenyloct-5-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can affect cellular pathways and biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Cinnamaldehyde: Similar structure with a phenyl group and an aldehyde, but with a shorter carbon chain.
Benzaldehyde: Contains a phenyl group and an aldehyde but lacks the extended carbon chain and double bond.
Octanal: Similar carbon chain length but lacks the phenyl group and double bond
Uniqueness
8-Phenyloct-5-enal is unique due to its combination of a phenyl group, an extended carbon chain, and a double bond.
Propiedades
Número CAS |
835597-90-5 |
|---|---|
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
8-phenyloct-5-enal |
InChI |
InChI=1S/C14H18O/c15-13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h1,3,5,7-8,11-13H,2,4,6,9-10H2 |
Clave InChI |
VZHWXDBKAAMISX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC=CCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14187902.png)
![4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline](/img/structure/B14187911.png)
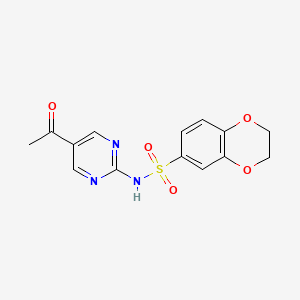
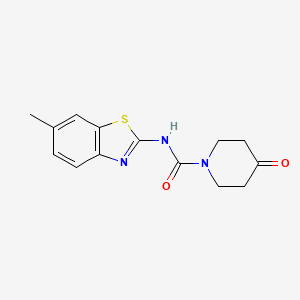
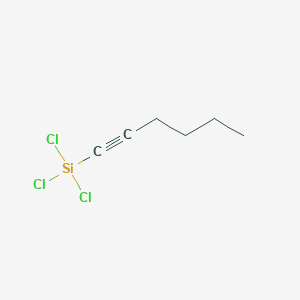
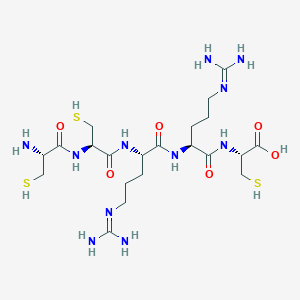

![Ethyl {[3-(naphthalen-1-yl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14187944.png)
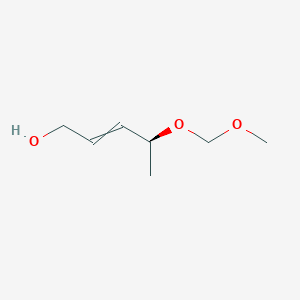
![1-(3-Chloro-4-nitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187952.png)
![4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine](/img/structure/B14187954.png)
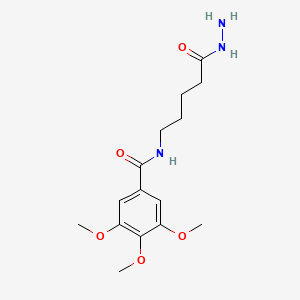
![N-[4-(9H-Carbazol-9-YL)phenyl]naphthalen-1-amine](/img/structure/B14187975.png)
